1,1,2-Trichloroethane (1,2,2-D3)

Descripción

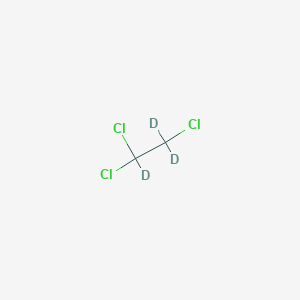

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2-trichloro-1,2,2-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXGVDOUJQMTN-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300666 | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171086-93-4 | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171086-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation of 1,1,2 Trichloroethane 1,2,2 D3

Industrial Synthesis Pathways of 1,1,2-Trichloroethane (B165190)

1,1,2-Trichloroethane (1,1,2-TCA) is a significant organochloride solvent and a key intermediate in chemical manufacturing. wikipedia.org Its industrial production is primarily achieved through two main pathways: the chlorination of ethylene (B1197577) and oxychlorination processes.

Routes via Ethylene Chlorination

The direct chlorination of ethylene is a primary method for producing 1,2-dichloroethane (B1671644) (EDC), which can be further chlorinated to yield 1,1,2-TCA. tpsgc-pwgsc.gc.caportfolio-pplus.com This process is highly exothermic and typically occurs in a liquid phase within a reactor, using the EDC product itself as the reaction medium. portfolio-pplus.com

The reaction is generally catalyzed by metal chlorides, such as iron(III) chloride, and is conducted at temperatures ranging from 50 to 120°C and pressures from atmospheric to 5 bar. portfolio-pplus.com To ensure high conversion of ethylene, a slight excess of chlorine is often used. The resulting product is predominantly EDC with purities exceeding 99%, while less than 1% consists of other chlorinated hydrocarbons, including 1,1,2-trichloroethane and ethyl chloride. portfolio-pplus.com

A variation of this method involves the chlorination of vinyl chloride monomer. This process is also highly exothermic due to the addition of chlorine across the double bond of the vinyl chloride. google.com To manage the reaction heat, it is typically carried out in a low-temperature liquid medium. google.com

Another approach involves the direct reaction of 1,2-dichloroethane with chlorine. However, this reaction proceeds at a very slow rate, which can be economically unfeasible. google.com To enhance the reaction rate and improve productivity, small amounts of ethylene can be introduced into the reaction medium. google.com

Oxychlorination Processes

Oxychlorination of ethylene is another crucial industrial process for the synthesis of EDC, which subsequently can be a precursor to 1,1,2-TCA. This method is particularly important in "balanced" vinyl chloride monomer (VCM) production plants, where the hydrogen chloride (HCl) produced during the cracking of EDC to VCM is recycled and used as a feedstock. polimi.itacs.org

In this process, ethylene, HCl, and oxygen (from air or as pure oxygen) react in the gas phase over a copper(II) chloride (CuCl₂) catalyst, typically supported on γ-alumina. polimi.itacs.org The reaction is carried out in either fixed-bed or fluidized-bed reactors at temperatures between 200°C and 300°C and pressures of 1 to 10 bar. polimi.it

This reaction is highly exothermic, and precise temperature control is vital to maximize selectivity towards EDC and to prevent catalyst deactivation and the formation of unwanted byproducts. polimi.it Byproducts of the oxychlorination process can include 1,1,2-trichloroethane, ethyl chloride, chloral, chloroform, and carbon oxides. polimi.itacs.org The yield of 1,1,2-trichloroethane as a byproduct can vary depending on the reactor type and operating conditions, with typical yields ranging from 0.1% to 0.8%. acs.org Iron(III) chloride is known to catalyze the substituting chlorination of EDC to the less desirable 1,1,2-trichloroethane, especially in gas-phase processes. google.com

Environmental Formation and Co-occurrence of 1,1,2-Trichloroethane

Beyond direct industrial synthesis, 1,1,2-trichloroethane can also be formed in the environment and is found as an impurity in other widely used chemicals.

Biotransformation Products from 1,1,2,2-Tetrachloroethane (B165197)

1,1,2-Trichloroethane can be formed in the environment through the anaerobic biodegradation of 1,1,2,2-tetrachloroethane. tpsgc-pwgsc.gc.ca This biotransformation can occur in environments such as groundwater and landfills. tpsgc-pwgsc.gc.ca The degradation of 1,1,2,2-tetrachloroethane can lead to the formation of several products, including 1,1,2-trichloroethane, 1,1,2,2-trichloroethylene, and 1,2-dichloroethylene. cdc.gov Some bacterial strains, such as certain Desulfitobacterium species, are capable of dechlorinating 1,1,2-TCA to 1,2-dichloroethane (1,2-DCA) and chloroethane (B1197429) through reductive dechlorination. nih.gov

Impurity Profiles in Commercial Halogenated Solvents

1,1,2-Trichloroethane is sometimes present as an impurity in various commercial halogenated solvents. tpsgc-pwgsc.gc.ca For instance, it has been identified as an impurity in commercial samples of 1,1,1-trichloroethane (B11378) and trichloroethylene. tpsgc-pwgsc.gc.caregulations.gov It can also be a byproduct in the industrial production of other chlorinated compounds, such as 1,1,1-trichloroethane and 1,1,2,2-tetrachloroethane. nih.gov Additionally, 1,1,2-TCA has been noted as an impurity in vinyl chloride monomer, a precursor to polyvinyl chloride (PVC) plastics. regulations.gov Technical grade 1,1,2,2-tetrachloroethane is about 98% pure, with 1,1,1,2-tetrachloroethane (B165186) being a known impurity. epa.gov

Strategies for Deuterium (B1214612) Labeling and Synthesis of 1,1,2-Trichloroethane (1,2,2-D3)

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in various scientific research fields, including environmental analysis and metabolic studies. isotope.comclearsynth.com The synthesis of isotopically labeled 1,1,2-trichloroethane, specifically 1,1,2-Trichloroethane (1,2,2-D3), provides a standard for analytical and research purposes.

The chemical formula for 1,1,2-Trichloroethane (1,2,2-D3) is CDCl₂CD₂Cl. isotope.com While specific, detailed synthetic pathways for the direct synthesis of 1,1,2-Trichloroethane (1,2,2-D3) are not extensively published in readily available literature, general strategies for deuterium labeling can be inferred. The synthesis would likely involve using a deuterated starting material. For example, a deuterated version of ethylene or a related precursor could be subjected to chlorination or oxychlorination reactions similar to the industrial synthesis of the unlabeled compound.

Commercially available 1,1,2-Trichloroethane (1,2,2-D3) is offered by specialty chemical suppliers for research applications. isotope.comisotope.com For instance, Cambridge Isotope Laboratories, Inc. provides 1,1,2-Trichloroethane (1,2,2-D₃, 98%). isotope.com The availability of such compounds facilitates research where tracking the fate of 1,1,2-trichloroethane is necessary.

Design and Execution of Stereospecific Deuterium Labeling

The synthesis of 1,1,2-Trichloroethane (1,2,2-D3), where the deuterium atoms are specifically located at the C1 and C2 positions (CDCl₂CD₂Cl), requires a highly regioselective approach. While the target molecule is achiral, the term "stereospecific" in this context is interpreted as ensuring the precise and exclusive placement of isotopes. General deuteration methods, such as direct hydrogen isotope exchange (HIE) on an unlabeled substrate using catalysts in deuterated water (D₂O), often lack the required site-specificity for complex molecules and may lead to a mixture of isotopologues. chem-station.comprinceton.edu

A more effective strategy involves building the molecule from a deuterated precursor that already contains the isotopes in the desired positions. One of the most plausible and controlled methods for synthesizing 1,1,2-Trichloroethane (1,2,2-D3) is through the chlorination of a fully deuterated vinyl chloride precursor.

Proposed Synthetic Route:

Starting Material: The synthesis would commence with vinyl chloride-d₃ (D₂C=CDCl). This starting material ensures that the deuterium atoms are correctly positioned on what will become the C2 and C1 carbons of the final product.

Reaction: The deuterated vinyl chloride would undergo an addition reaction with chlorine (Cl₂). This reaction is typically carried out in a non-polar solvent and can be initiated thermally or photochemically.

Mechanism: The electrophilic addition of chlorine across the deuterated double bond proceeds to form the desired 1,1,2-Trichloroethane (1,2,2-D3). The regiochemistry of the addition places the chlorine atoms at the appropriate carbons to yield the target structure.

This bottom-up approach, starting with a specifically labeled building block, provides superior control over the final isotopic arrangement compared to top-down H/D exchange methods on the final molecule.

Verification of Isotopic Purity and Regioselectivity

Following synthesis, a two-fold analytical process is crucial to confirm the identity and quality of the 1,1,2-Trichloroethane (1,2,2-D3). This involves verifying the isotopic purity (the extent of deuteration) and the regioselectivity (the location of the deuterium atoms).

Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic purity of a labeled compound. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule, MS can distinguish between molecules with different numbers of deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly effective for resolving isotopologues with very small mass differences. nih.gov

For a sample of 1,1,2-Trichloroethane (1,2,2-D3), the analysis would quantify the relative abundance of the desired d₃-isotopologue compared to residual unlabeled (d₀), partially labeled (d₁, d₂), or over-labeled (d₄) species. Commercial suppliers often guarantee a chemical and isotopic purity of 98% or higher. isotope.comsigmaaldrich.com

Interactive Table: Expected Mass Spectrometry Data for 1,1,2-Trichloroethane Isotopologues

The table below illustrates the expected molecular ion peaks for different isotopologues of 1,1,2-trichloroethane in a mass spectrum. The relative abundance is hypothetical for a sample with 98% d₃ isotopic purity.

| Isotopologue | Formula | Molecular Weight ( g/mol ) | Expected m/z (M⁺) | Hypothetical Relative Abundance |

| Unlabeled (d₀) | C₂H₃Cl₃ | 133.40 | 132, 134, 136 | < 1% |

| d₁ | C₂H₂DCl₃ | 134.41 | 133, 135, 137 | < 1% |

| d₂ | C₂HD₂Cl₃ | 135.41 | 134, 136, 138 | < 1% |

| Target (d₃) | C₂D₃Cl₃ | 136.42 | 135, 137, 139 | > 98% |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic pattern of multiple peaks for each isotopologue.

Regioselectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the precise location of the deuterium atoms within the molecule. docbrown.infodocbrown.info A comparative analysis of the NMR spectra of both unlabeled 1,1,2-trichloroethane and its d₃-labeled counterpart provides clear evidence of regioselectivity.

¹H NMR: In the proton NMR spectrum of unlabeled 1,1,2-trichloroethane, two distinct signals are observed: a triplet corresponding to the single proton on C1 (CHCl₂) and a doublet for the two protons on C2 (-CH₂Cl). docbrown.infochemicalbook.com For a highly pure sample of 1,1,2-Trichloroethane (1,2,2-D3), these signals would be absent, confirming the substitution of all hydrogen atoms with deuterium.

¹³C NMR: The carbon-13 NMR spectrum is particularly informative. Unlabeled 1,1,2-trichloroethane shows two peaks for its two non-equivalent carbon environments. docbrown.info In the spectrum of CDCl₂CD₂Cl, these peaks would exhibit splitting due to one-bond coupling with deuterium (C-D).

The signal for C1 (CDCl₂) would appear as a triplet (1:1:1 ratio) due to coupling with a single deuterium atom.

The signal for C2 (CD₂Cl) would appear as a quintet (1:2:3:2:1 ratio) due to coupling with two deuterium atoms.

²H NMR: Deuterium NMR offers the most direct detection method, where two signals would be expected, corresponding to the two different chemical environments of the deuterium atoms (one at C1 and two at C2).

Interactive Table: Comparative NMR Data for 1,1,2-Trichloroethane and 1,1,2-Trichloroethane (1,2,2-D3)

| Compound | Spectrum | C1 Signal (-CHCl₂ or -CDCl₂) | C2 Signal (-CH₂Cl or -CD₂Cl) |

| 1,1,2-Trichloroethane | ¹H NMR | Triplet | Doublet |

| 1,1,2-Trichloroethane (1,2,2-D3) | ¹H NMR | Absent | Absent |

| 1,1,2-Trichloroethane | ¹³C NMR | Singlet | Singlet |

| 1,1,2-Trichloroethane (1,2,2-D3) | ¹³C NMR | Triplet (due to C-D coupling) | Quintet (due to C-D coupling) |

This rigorous analytical approach, combining mass spectrometry and multinuclear NMR, ensures that the synthesized 1,1,2-Trichloroethane (1,2,2-D3) meets the required standards of isotopic purity and regiospecificity for its intended applications.

Advanced Analytical and Spectroscopic Characterization of 1,1,2 Trichloroethane 1,2,2 D3

Chromatographic Separation Techniques for Environmental and Biological Matrices

Gas chromatography (GC) is the premier technique for the analysis of volatile organic compounds (VOCs) like 1,1,2-trichloroethane (B165190) and its deuterated isotopologues due to its high resolution, speed, and sensitivity. osha.goviltusa.comfrontiersin.org The choice of detector and sample introduction method is critical and depends on the sample matrix and the required detection limits.

For the analysis of chlorinated compounds, several high-sensitivity detectors are commonly employed. The Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it a suitable choice for trace-level detection in environmental samples like drinking water. cdc.govepa.govcdc.gov The Flame Ionization Detector (FID) is another robust option, offering reliable quantification, and is often used in methodologies for analyzing 1,1,2-trichloroethane in air samples collected on charcoal adsorbents. osha.gov

Sample preparation for biological and environmental matrices often involves techniques to extract and concentrate the volatile analytes. Headspace analysis, where the vapor above a sample is injected into the GC, is frequently used for biological fluids. iltusa.comcdc.gov For water samples, purge-and-trap concentration is a common and highly sensitive method where the analyte is purged from the sample with an inert gas and trapped on a sorbent before being thermally desorbed into the GC system. cdc.govthermofisher.comysi.com

Table 1: Representative Gas Chromatography (GC) Parameters for Volatile Chlorinated Ethane (B1197151) Analysis This table presents typical starting parameters for the chromatographic separation of compounds similar to 1,1,2-Trichloroethane. Actual conditions would be optimized for 1,1,2-Trichloroethane (1,2,2-D3) to ensure resolution from potential interferences.

| Parameter | Setting | Purpose/Rationale |

| Column | Rxi-624Sil MS, 30m x 0.25mm ID, 1.4 µm | Mid-polarity column suitable for separating a wide range of volatile organic compounds. chromforum.org |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the analyte through the column. nih.gov |

| Oven Program | Initial: 40°C (hold 2 min), Ramp: 5°C/min to 100°C, then 120°C/min to 240°C (hold 4 min) | Temperature programming allows for the separation of compounds with different boiling points. chromforum.org |

| Injector | Split/Splitless or PTV | Allows for both high-concentration and trace-level analysis. |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | ECD provides high sensitivity for halogenated compounds; FID is a robust, universal detector for organic compounds. osha.govcdc.gov |

The coupling of gas chromatography with mass spectrometry (GC-MS) is the definitive method for the identification and quantification of 1,1,2-Trichloroethane (1,2,2-D3). frontiersin.orgcdc.govnih.gov GC provides the physical separation of the compound from the sample matrix, while MS offers highly specific detection based on the mass-to-charge ratio (m/z) of the molecule and its fragments. iltusa.comthermofisher.com This hyphenated technique is essential for distinguishing the deuterated standard from its non-deuterated counterpart and for confirming its identity, as retention time on a single column is not considered sufficient proof. osha.gov

For complex biological samples, dynamic headspace GC/MS has proven to be a sensitive and reproducible method for related compounds. nih.gov In environmental analysis, GC-MS is routinely used in EPA methods for determining chlorinated solvents in drinking water. epa.govepa.gov The high sensitivity of modern GC-MS systems, sometimes operating in selected ion monitoring (SIM) mode, allows for detection at parts-per-trillion levels, which is critical for regulatory compliance and environmental monitoring. ysi.com

Mass Spectrometry for Isotopic Abundance and Metabolite Identification

Mass spectrometry is indispensable not only for confirming the identity of 1,1,2-Trichloroethane (1,2,2-D3) but also for its quantitative analysis and for tracking its fate in chemical or biological systems.

Qualitative analysis by MS involves examining the mass spectrum of the deuterated compound. The molecular ion peak for 1,1,2-Trichloroethane (1,2,2-D3) will be shifted by +3 mass units compared to the unlabeled compound due to the three deuterium (B1214612) atoms. nacchemical.com The fragmentation pattern will also reflect this mass shift. The interpretation of the mass spectrum is complicated by the natural isotopic abundance of chlorine (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%), which results in a characteristic cluster of peaks for any chlorine-containing fragment. frtr.govdocbrown.info For a fragment containing two chlorine atoms, for example, this leads to peaks at M, M+2, and M+4.

Deuterated analogues like 1,1,2-Trichloroethane (1,2,2-D3) are frequently used as internal standards in quantitative analyses. scispace.com Because their chemical and physical properties are nearly identical to the non-deuterated analyte, they co-elute during chromatography and experience similar extraction efficiencies and ionization responses. nih.govbioscientia.de By adding a known amount of the deuterated standard to a sample, the native analyte can be quantified with high accuracy, correcting for any sample loss during preparation. However, it has been observed that some analytes may have a higher mass response than their equimolar deuterated analogs, which must be accounted for during method validation. researchgate.net

Table 2: Predicted Key Mass-to-Charge (m/z) Fragments for 1,1,2-Trichloroethane and its D3 Analogue This table shows the expected m/z values for major fragments, considering the most abundant isotopes (¹²C, ¹H, ²D, ³⁵Cl). The isotopic pattern from ³⁷Cl would produce additional peaks at higher m/z values.

| Fragment Ion | Proposed Structure | m/z for 1,1,2-Trichloroethane (C₂H₃Cl₃) | m/z for 1,1,2-Trichloroethane (1,2,2-D3) (C₂D₃Cl₃) |

| Molecular Ion | [C₂H₃Cl₃]⁺ | 132 | 135 |

| Loss of Cl | [C₂H₃Cl₂]⁺ | 97 | 100 |

| Loss of HCl | [C₂H₂Cl₂]⁺ | 96 | 98 |

| Dichloroethyl | [CHClCH₂Cl]⁺ | 97 | 100 |

| Chloroethyl | [CH₂CH₂Cl]⁺ | 63 | 66 |

| Dichloromethyl | [CHCl₂]⁺ | 83 | 84 |

A key application of isotopically labeled compounds is to elucidate reaction mechanisms. scispace.com When 1,1,2-Trichloroethane (1,2,2-D3) is used in metabolic or environmental degradation studies, mass spectrometry can track the fate of the deuterium atoms. By analyzing the mass spectra of metabolites or degradation products, researchers can determine whether the carbon-deuterium (C-D) bonds have remained intact or have been cleaved during the reaction.

This information is crucial for understanding which positions on the molecule are targeted by enzymatic or chemical processes. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction is slower for the deuterated compound if the C-H/C-D bond is broken in the rate-determining step. bioscientia.deresearchgate.net Monitoring the retention or loss of the deuterium label provides direct evidence of the reaction pathway and the specific bonds involved. scispace.com

Compound-Specific Isotope Analysis (CSIA) in Environmental Forensics

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used in environmental forensics to determine the source and degradation history of contaminants in the environment. cpeo.orgtersusenv.com The technique precisely measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within a specific contaminant. frtr.govmicrobe.com Degradation processes, whether biotic or abiotic, often favor the reaction of molecules containing the lighter isotopes, leading to a progressive enrichment of the heavier isotopes in the remaining contaminant pool. tersusenv.commicrobe.com

While CSIA typically focuses on natural isotopic variations, the intentional introduction of a deuterated compound like 1,1,2-Trichloroethane (1,2,2-D3) serves as a highly effective tracer study. Its unique and highly enriched isotopic signature makes it easily distinguishable from any background contamination of unlabeled 1,1,2-trichloroethane.

By monitoring the concentration and isotopic composition of the injected 1,1,2-Trichloroethane (1,2,2-D3) and its degradation products over time and space in a groundwater system, hydrogeologists and environmental scientists can:

Track Contaminant Transport: Follow the movement and dispersion of the contaminant plume.

Quantify Degradation Rates: The disappearance of the labeled compound provides a direct measure of degradation, unaffected by non-destructive processes like dilution or sorption. microbe.com

Identify Degradation Pathways: The appearance of labeled daughter products can confirm specific degradation pathways, such as dichloroelimination. nih.gov For example, the degradation of 1,1,2-trichloroethane can produce vinyl chloride. cdc.gov

Differentiate Sources: In settings with multiple potential sources, the unique isotopic signature of the tracer can delineate the extent of contamination from a specific, known release. frtr.govusgs.gov

The combination of carbon, chlorine, and hydrogen (deuterium) isotope analysis can provide multiple lines of evidence to build a comprehensive understanding of a contaminant's fate in the subsurface. nih.govunine.ch

Advanced Spectroscopic Methods for Molecular Structure and Dynamics

Rotational spectroscopy is a high-resolution technique that measures the energies of transitions between quantized rotational states of molecules in the gas phase. wikipedia.orglibretexts.org By analyzing the absorption of microwave radiation, this method can determine the moments of inertia of a molecule with extremely high precision. wikipedia.org These moments of inertia are directly related to the molecule's mass distribution and, therefore, its three-dimensional structure.

For a molecule like 1,1,2-trichloroethane, which is an asymmetric top (all three of its principal moments of inertia are different), the rotational spectrum would be complex but contain a wealth of structural information. goalparacollege.ac.in A detailed analysis of this spectrum would yield three precise rotational constants (A, B, and C), which are inversely proportional to the moments of inertia.

The true power of rotational spectroscopy for structure determination is realized when multiple isotopologues of the same molecule are studied. By analyzing the rotational spectra of the normal 1,1,2-trichloroethane and comparing them to the spectra of deuterated variants, such as 1,1,2-Trichloroethane (1,2,2-D3), the positions of specific atoms can be pinpointed. The substitution of a hydrogen atom with a heavier deuterium atom causes a small, but precisely measurable, change in the moments of inertia and thus the rotational constants.

Through a combined analysis of the rotational constants from several isotopologues, a complete and unambiguous determination of the molecular geometry can be achieved (a so-called rₛ structure). This would provide highly accurate values for all bond lengths (C-C, C-H, C-Cl) and bond angles in the 1,1,2-trichloroethane molecule. Furthermore, finer details such as nuclear quadrupole coupling caused by the chlorine nuclei can be analyzed to provide information about the electronic environment around the chlorine atoms. wikipedia.orgifpan.edu.pl

Environmental Fate and Transport Dynamics of 1,1,2 Trichloroethane

Atmospheric Transformation and Persistence

Once released into the atmosphere, 1,1,2-Trichloroethane (B165190) is subject to chemical reactions and transport processes that determine its atmospheric lifetime and potential for long-range distribution.

The primary degradation pathway for 1,1,2-Trichloroethane in the troposphere is its reaction with photochemically produced hydroxyl (OH) radicals. cdc.gov This reaction proceeds through the abstraction of a hydrogen atom, leading to the formation of water and a corresponding trichloroethyl radical (C₂H₂Cl₃). cdc.gov The rate of this reaction determines the atmospheric half-life of the compound.

Experimental measurements have determined the rate constant for the vapor-phase reaction of 1,1,2-Trichloroethane with hydroxyl radicals. cdc.govnih.gov Based on these kinetics, the estimated atmospheric half-life of 1,1,2-Trichloroethane is approximately 49 to 50 days, assuming an average hydroxyl radical concentration of 5x10⁵ radicals per cubic centimeter. cdc.govnih.govepa.gov In polluted atmospheres with higher concentrations of hydroxyl radicals, the half-life can be shorter, potentially a few days. epa.gov This slow degradation allows for considerable dispersion of 1,1,2-Trichloroethane from its source areas. cdc.gov

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Rate Constant (kOH) | 3.18 x 10⁻¹³ cm³/molecule-sec | 22 °C | nih.gov |

| Atmospheric Half-Life | 24-50 days | Unpolluted to polluted atmospheres | epa.gov |

| Atmospheric Half-Life (estimated) | 49 days | Average OH concentration of 5x10⁵ radicals/cm³ | cdc.gov |

While direct photolysis of 1,1,2-Trichloroethane by sunlight is not expected to be a significant degradation process as it does not absorb light at wavelengths greater than 290 nm, its atmospheric reactions contribute to air pollution. nih.gov The degradation of 1,1,2-Trichloroethane and its subsequent reaction products in the presence of nitrogen oxides can contribute to the formation of photochemical smog. dcceew.gov.au

Hydrologic and Edaphic Interactions

When released to land or water, 1,1,2-Trichloroethane exhibits specific behaviors related to its volatility, solubility, and sorption characteristics, which influence its movement through soil and water systems.

1,1,2-Trichloroethane is a volatile compound, and volatilization is a primary fate process when it is released into surface water or onto soil. cdc.govtpsgc-pwgsc.gc.ca In a model river, the volatilization half-life has been estimated to be as short as 4.5 hours. cdc.gov When spilled on land, a portion of the compound will evaporate into the atmosphere. tpsgc-pwgsc.gc.caepa.gov Although some of the compound may be removed from the atmosphere by precipitation, it is expected to re-volatilize back into the air. cdc.gov

Due to its moderate to high mobility in soil, 1,1,2-Trichloroethane has a significant potential to leach from the soil surface into the subsurface and contaminate groundwater. cdc.govepa.govepa.gov This mobility is attributed to its relatively low tendency to adsorb to soil particles. cdc.gov Once in groundwater, it can be persistent, although anaerobic biodegradation may occur slowly. cdc.govepa.gov

The sorption of 1,1,2-Trichloroethane to soil and sediment is generally low, which contributes to its mobility in the subsurface. cdc.gov The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Experimentally determined Koc values for 1,1,2-Trichloroethane range from 83 to 209, indicating high to moderate mobility in soil. nih.govepa.gov One study reported a Koc of approximately 70 in a sandy soil with low organic carbon content. cdc.gov This limited adsorption to suspended solids and sediment means that it is not a significant removal process in aquatic systems. cdc.gov

| Parameter | Value | Indication | Source |

|---|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 83-209 | High to moderate mobility | nih.govepa.gov |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~70 | High mobility in sandy soil | cdc.gov |

| Retardation Factor | <1.5 | High mobility in sandy soil | cdc.gov |

Distribution Patterns and Environmental Half-Lives

The environmental distribution and persistence of 1,1,2-Trichloroethane are governed by its physical and chemical properties, which influence its movement and breakdown across different environmental compartments. This section details its observed concentrations in contaminated areas and compares its stability in air, water, and soil.

Observed Concentrations at Contaminated Sites and Aquatic Systems

1,1,2-Trichloroethane is not a naturally occurring chemical; its presence in the environment is a result of industrial activities. cdc.gov It has been identified at a significant number of hazardous waste sites. For instance, it has been found in at least 263 of the 1,867 hazardous waste sites on the EPA National Priorities List (NPL). cdc.gov

Concentrations of 1,1,2-Trichloroethane in the environment can vary widely. In urban air, where the compound might be found due to industrial emissions, levels are generally low, in the range of 10 to 50 parts per trillion (ppt). cdc.gov In contaminated water sources, the concentrations can be more significant. An EPA database (STORET) containing data from 1980 to 1988 showed that out of 707 wastewater samples, 10% had 1,1,2-Trichloroethane concentrations of at least 10 parts per billion (ppb), with the highest recorded level being 360 ppb. cdc.gov A survey in New Jersey found detectable levels of the compound in 6.7% of wells, particularly in areas with urban land use. cdc.gov At sites on the National Priorities List, the geometric mean for the maximum concentration of 1,1,2-Trichloroethane has been reported as 0.57 µM in water and 2.14 mg/kg in soil. nih.gov

Releases of 1,1,2-Trichloroethane are primarily linked to its use as a chemical intermediate, especially in the production of vinylidene chloride. epa.gov Between 1987 and 1993, industrial releases to land and water totaled over 30,000 pounds, with approximately 98% of that being released to water. epa.gov

Observed Concentrations of 1,1,2-Trichloroethane

| Location Type | Media | Concentration Range | Notes |

|---|---|---|---|

| NPL Hazardous Waste Sites | Water | Geometric Mean Max: 0.57 µM | Data from 1293 NPL sites. nih.gov |

| NPL Hazardous Waste Sites | Soil | Geometric Mean Max: 2.14 mg/kg | Data from 1293 NPL sites. nih.gov |

| Urban Areas | Air | 10–50 ppt | Exposure for one-quarter to one-half of the urban population. cdc.gov |

| Wastewater | Water | ≥10 ppb in 10% of samples; Max: 360 ppb | EPA STORET database (1980-1988). cdc.gov |

Comparative Persistence Across Environmental Media

The persistence of 1,1,2-Trichloroethane varies significantly depending on the environmental medium. Its chemical structure makes it resistant to rapid degradation under many conditions.

In Air: When released into the atmosphere, 1,1,2-Trichloroethane degrades slowly. cdc.gov The primary degradation mechanism is a reaction with photochemically-produced hydroxyl radicals. cdc.govepa.gov The estimated half-life for this process is approximately 49 to 50 days. cdc.govnih.gov In polluted atmospheres, this breakdown can be faster, with a half-life of a few days. epa.gov Due to this relatively slow degradation, the compound can be transported over long distances from its release point. dcceew.gov.au

In Water: In aquatic environments, volatilization is a key process for the removal of 1,1,2-Trichloroethane from surface water. cdc.govnih.gov The estimated volatilization half-life from a model river is about 2 to 4.5 hours, while from a model lake it is around 5 days. cdc.govnih.gov Biodegradation in water is generally slow. epa.gov However, under anaerobic conditions, such as those found in some aquifers, biodegradation can occur with an estimated half-life ranging from 6 days to 16 years, depending on factors like organic carbon content. nih.gov In groundwater, its persistence can be much longer, with an estimated half-life of 136 to 720 days. nih.gov Hydrolysis is not considered a significant degradation pathway. epa.gov

In Soil: When released to land, 1,1,2-Trichloroethane is expected to either volatilize from the surface or leach into the subsurface and groundwater due to its moderate to high mobility in soil. epa.govnih.gov Biodegradation in soil is generally a very slow process. epa.gov Under aerobic conditions, the half-life is estimated to be between 6 months and 1 year. nih.gov In subsurface soil and groundwater, the compound can persist for months to years. dcceew.gov.au The estimated half-life in soil is reported to be between 136 and 360 days. nih.gov

Comparative Environmental Half-Lives of 1,1,2-Trichloroethane

| Environmental Medium | Process | Estimated Half-Life | References |

|---|---|---|---|

| Air | Reaction with Hydroxyl Radicals | 49-50 days | cdc.govnih.gov |

| Air (Polluted) | Reaction with Hydroxyl Radicals | A few days | epa.gov |

| Water (Model River) | Volatilization | 2-4.5 hours | cdc.govnih.gov |

| Water (Model Lake) | Volatilization | 5 days | nih.gov |

| Water (Groundwater) | Biodegradation (Anaerobic) | 136-720 days | nih.gov |

| Soil | Biodegradation (Aerobic) | 6 months - 1 year | nih.gov |

Biotransformation and Abiotic Degradation Pathways of 1,1,2 Trichloroethane Elucidated with Isotopic Tracers

Anaerobic Biodegradation Mechanisms

Under anaerobic conditions, microbial communities play a crucial role in the breakdown of 1,1,2-TCA. Several key mechanisms have been identified, often involving distinct microbial consortia.

A prominent anaerobic biodegradation pathway for 1,1,2-TCA is reductive dehalogenation, which leads to the formation of various daughter products, most notably the carcinogen vinyl chloride (VC). nih.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom. Studies have shown that some microbial cultures can stoichiometrically transform 1,1,2-TCA to VC. nih.gov For instance, Methanobacterium thermoautotrophicum has been observed to cometabolically dechlorinate 1,1,2-TCA to vinyl chloride (89%) and 1,2-dichloroethane (B1671644) (11%). nih.gov

Dichloroelimination is another significant biotransformation pathway for 1,1,2-TCA under anaerobic conditions. nih.gov This reaction involves the simultaneous removal of two chlorine atoms from adjacent carbons, leading directly to the formation of vinyl chloride. nih.gov Isotope fractionation studies using a Dehalogenimonas-containing culture have confirmed dichloroelimination as the degradation pathway, with vinyl chloride being the unique byproduct. nih.gov The dual carbon and chlorine isotope fractionation analysis yielded values of εC = -6.9 ± 0.4‰ and εCl = -2.7 ± 0.3‰ for the biodegradation of 1,1,2-TCA. nih.gov

Hydrogenolysis is a reductive dehalogenation process where a carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. While some pathways lead to the accumulation of harmful intermediates like vinyl chloride, other microbial activities can lead to the complete detoxification of 1,1,2-TCA to the non-toxic end-product, ethene. nih.gov For example, a co-culture of Desulfitobacterium sp. strain PR and Dehalococcoides mccartyi strain 11a has been shown to dechlorinate 1,1,2-TCA and its co-contaminant trichloroethene (TCE) to ethene within 48 days, avoiding the production of vinyl chloride. nih.gov Another pathway involves the sequential dechlorination of 1,1,2-TCA to 1,2-dichloroethane (1,2-DCA) and then to chloroethane (B1197429). nih.gov

Specific genera of anaerobic bacteria are key players in the dehalogenation of 1,1,2-TCA. Organohalide-respiring bacteria can utilize chlorinated compounds like 1,1,2-TCA for their metabolism. researchgate.net

Dehalogenimonas : Cultures containing Dehalogenimonas have been shown to degrade 1,1,2-TCA via dichloroelimination to vinyl chloride. nih.gov

Desulfitobacterium : Desulfitobacterium sp. strain PR can dechlorinate 1,1,2-TCA predominantly to 1,2-dichloroethane and chloroethane. nih.gov This strain couples its growth to the dechlorination of 1,1,2-TCA to 1,2-DCA. nih.gov

Dehalococcoides : Dehalococcoides mccartyi is known for its ability to detoxify various chlorinated compounds. In co-culture with Desulfitobacterium, it can facilitate the complete dechlorination of 1,1,2-TCA to ethene. nih.gov

Dehalobacter : While some mixed cultures containing Dehalobacter have shown the ability to dechlorinate 1,1,2-TCA, isolated strains may have a narrower substrate range and may not dechlorinate 1,1,2-TCA directly. nih.gov

| Microbial Genus | Degradation Pathway | Key Products |

| Dehalogenimonas | Dichloroelimination | Vinyl Chloride nih.gov |

| Desulfitobacterium | Reductive Dechlorination | 1,2-Dichloroethane, Chloroethane nih.gov |

| Dehalococcoides (in co-culture) | Reductive Dechlorination | Ethene nih.gov |

Abiotic Degradation Processes

In addition to microbial activity, 1,1,2-TCA can also degrade through non-biological chemical reactions in the environment.

In aqueous environments, 1,1,2-trichloroethane (B165190) can undergo hydrolysis, a chemical reaction with water. cdc.gov This process can occur under both pH-independent and base-catalyzed conditions at environmental pH levels. cdc.gov Hydrolysis is one of the major degradation processes for 1,1,2,2-tetrachloroethane (B165197) in groundwater, alongside anaerobic biodegradation. cdc.gov The rate of hydrolysis can be influenced by the pH of the water. cdc.gov

Elimination Reactions and Product Formation

Elimination reactions are a key degradation pathway for 1,1,2-TCA, leading to the formation of less chlorinated and often more volatile compounds.

Under anaerobic conditions, 1,1,2-TCA can undergo dichloroelimination, a process where two chlorine atoms are removed from adjacent carbons. This reaction has been observed in microbial cultures, such as those containing Dehalogenimonas species, yielding vinyl chloride (VC) as the primary product. nih.gov The detection of VC as the sole byproduct, along with a closed carbon isotopic mass balance, confirms dichloroelimination as the operative degradation pathway in these systems. nih.gov

Abiotic elimination of 1,1,2-TCA can also occur. For instance, base-catalyzed elimination gives rise to 1,1-dichloroethene (vinylidene chloride). cdc.gov This abiotic pathway is distinct from the biotic dichloroelimination that produces vinyl chloride.

The table below summarizes the primary products formed from the elimination reactions of 1,1,2-TCA.

| Reaction Type | Product(s) | Conditions |

| Dichloroelimination | Vinyl Chloride (VC) | Anoxic, microbial (e.g., Dehalogenimonas) |

| Base-catalyzed elimination | 1,1-Dichloroethene | Abiotic, alkaline pH |

Metal-Mediated Reductive Dechlorination Mechanisms

Reductive dechlorination, often mediated by metals, represents another significant abiotic degradation route for 1,1,2-TCA. This process involves the sequential removal of chlorine atoms, driven by a reductant.

While specific studies on metal-mediated reductive dechlorination of 1,1,2-TCA using isotopic tracers are not extensively detailed in the provided search results, the principles can be inferred from studies on similar chlorinated ethanes. For example, the reduction of 1,1,2,2-tetrachloroethane (1,1,2,2-TeCA) has been shown to proceed via the formation of radical intermediates. nih.gov It is plausible that the reductive dechlorination of 1,1,2-TCA follows a similar stepwise mechanism involving electron transfer from a metal surface or dissolved metal species.

The presence of heavy metal ions can influence microbial reductive dechlorination processes. Studies have shown that heavy metals can have inhibitory effects on the key enzymes involved in biotransformation, potentially slowing down the degradation of chlorinated compounds. frontiersin.org However, some organohalide-respiring bacteria have demonstrated a tolerance to certain concentrations of heavy metals. frontiersin.org

Isotopic Fractionation as a Probe for Reaction Mechanisms

The analysis of stable isotope fractionation provides a powerful tool for elucidating the reaction mechanisms of 1,1,2-TCA degradation. By measuring the changes in the isotopic composition of the remaining contaminant, valuable insights into bond-cleavage steps can be obtained.

Investigation of Apparent Kinetic Isotope Effects (AKIEs) in C-Cl Bond Cleavage

In the context of 1,1,2-TCA degradation, the investigation of AKIEs associated with carbon and chlorine has been crucial. For the dichloroelimination of 1,1,2-TCA by a Dehalogenimonas-containing culture, significant carbon and chlorine isotope fractionation has been observed. nih.gov However, the study noted that the intrinsic isotope fractionation was masked to a considerable extent, highlighting the complexity of interpreting AKIEs in biological systems. nih.gov

The magnitude of chlorine kinetic isotope effects (Cl-KIEs) can be influenced by factors such as bond strength and the energy of the system. arxiv.org

Differentiating Concerted vs. Stepwise Reaction Mechanisms Using Dual Isotope Slopes

A dual isotope approach, which plots the change in the isotopic composition of two different elements (e.g., carbon vs. chlorine), can provide a more definitive means of distinguishing between different reaction mechanisms. The slope of this dual isotope plot (Λ) is characteristic of a specific reaction pathway. uliege.be

For the anoxic biodegradation of 1,1,2-TCA via dichloroelimination, a dual element C-Cl isotope slope (Λ) of approximately 2.5 ± 0.2‰ has beendetermined. nih.gov Theoretical calculations of this dual isotope slope suggested that the dichloroelimination of 1,1,2-TCA proceeds through a concerted reaction mechanism, where two C-Cl bonds are cleaved simultaneously. nih.gov This contrasts with a stepwise mechanism where the bonds would be broken sequentially.

The table below presents the isotopic fractionation values for the biodegradation of 1,1,2-TCA.

| Isotope | Fractionation Value (ε) |

| Carbon (¹³C) | -6.9 ± 0.4‰ |

| Chlorine (³⁷Cl) | -2.7 ± 0.3‰ |

Data from a study on anoxic biodegradation by a Dehalogenimonas-containing culture. nih.gov

Toxicological Mechanisms and Biochemical Pathways of 1,1,2 Trichloroethane

Hepatic Metabolic Activation and Intermediate Formation

The liver is the principal site for the metabolism of 1,1,2-TCE, where it undergoes a series of enzymatic reactions. These metabolic pathways are crucial in determining the toxic potential of the compound.

The initial and rate-limiting step in the metabolism of 1,1,2-TCE is an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes. Studies have demonstrated that these enzymes are responsible for the bioactivation of 1,1,2-TCE. The involvement of CYP enzymes is supported by findings that pretreatment of animals with inducers of this enzyme system, such as phenobarbital, leads to an enhanced metabolism of 1,1,2-TCE.

Research has shown that the metabolism of 1,1,2-TCE primarily proceeds via the formation of chloroacetic acid epa.gov. Further investigations have identified other metabolites, including 2,2-dichloroethanol, 2,2,2-trichloroethanol, oxalic acid, and trichloroacetic acid in urine, albeit in smaller quantities epa.gov.

The oxidative metabolism of 1,1,2-TCE by cytochrome P450 enzymes results in the generation of highly reactive electrophilic intermediates. One of the key metabolites identified is chloroacetaldehyde (B151913) nih.govnih.gov. This compound is known to be a reactive electrophile. The formation of chloroacetic acid as a major metabolite also points towards the generation of reactive precursors epa.gov. While not directly detected as a metabolite of 1,1,2-TCE in the reviewed studies, chloroacetyl chloride is a reactive acyl chloride that can be formed from the oxidation of related chlorinated ethanes and is a potent electrophile wikipedia.org. These reactive electrophiles are capable of forming covalent bonds with cellular nucleophiles, a critical step in initiating cellular damage.

Metabolites of 1,1,2-Trichloroethane (B165190) Identified in Experimental Studies

| Metabolite | Finding | Reference |

|---|---|---|

| Chloroacetic acid | Identified as a major metabolite in the urine of mice. | epa.gov |

| Chloroacetaldehyde | Detected as a metabolite in rats. | nih.govnih.gov |

| S-carboxymethylcysteine | Found as a major metabolite in mouse urine, indicating glutathione (B108866) conjugation. | epa.gov |

| Thiodiacetic acid | A significant urinary metabolite in mice. | epa.gov |

| 2,2-dichloroethanol | Detected as a minor metabolite in mouse urine. | epa.gov |

| 2,2,2-trichloroethanol | Found as a minor metabolite in mouse urine. | epa.gov |

| Oxalic acid | Identified as a minor urinary metabolite in mice. | epa.gov |

| Trichloroacetic acid | Detected as a minor metabolite in mouse urine. | epa.gov |

In response to the formation of reactive electrophilic metabolites, cellular defense mechanisms are activated. Glutathione S-transferases (GSTs) play a pivotal role in the detoxification of these reactive species mdpi.comresearchgate.net. These enzymes catalyze the conjugation of the electrophilic metabolites with the endogenous antioxidant glutathione (GSH) mdpi.com. This conjugation reaction typically results in the formation of a more water-soluble and less toxic product that can be readily excreted from the body mdpi.comnih.gov.

The identification of S-carboxymethylcysteine and thiodiacetic acid as major urinary metabolites of 1,1,2-TCE in mice provides strong evidence for the involvement of the glutathione conjugation pathway epa.gov. These metabolites are end products of the mercapturic acid pathway, which begins with the initial conjugation of the reactive intermediate with GSH nih.gov. While this pathway is primarily detoxifying, under certain conditions, the resulting glutathione conjugates can be further metabolized to form nephrotoxic species nih.govnih.gov.

Molecular and Cellular Target Interactions

The reactive metabolites generated during the biotransformation of 1,1,2-TCE that are not detoxified can interact with and modify critical cellular macromolecules. These interactions are believed to be the molecular initiating events for the observed toxicity and carcinogenicity.

The electrophilic intermediates produced from 1,1,2-TCE metabolism are capable of reacting with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts represent a form of DNA damage that, if not repaired, can lead to mutations during DNA replication and contribute to the initiation of cancer. In vitro studies using cell-free systems have shown that the bioactivation of the related compound 1,1,2,2-tetrachloroethane (B165197) by liver microsomes and cytosol leads to the formation of reactive species that can bind to exogenous DNA nih.gov. Although the specific structures of the DNA adducts formed from 1,1,2-TCE are not fully elucidated in the available literature, the covalent binding itself is a key indicator of genotoxic potential.

In vivo studies have demonstrated the covalent binding of radiolabeled 1,1,2-TCE and its metabolites to hepatic macromolecules, including DNA, RNA, and proteins, in both rats and mice nih.gov. The covalent binding index (CBI), a measure of the extent of DNA binding, for the structurally similar 1,1,2,2-tetrachloroethane was found to be in a range comparable to that of moderate chemical carcinogens nih.gov.

The binding to cellular proteins can disrupt their normal function, leading to cytotoxicity and organ damage. The interaction with RNA can interfere with protein synthesis. The binding to these various macromolecules underscores the widespread reactivity of the metabolic intermediates of 1,1,2-TCE within the liver.

Evidence of Macromolecular Binding of 1,1,2-Trichloroethane Metabolites

| Macromolecule | Evidence of Binding | Species Studied | Reference |

|---|---|---|---|

| DNA | Covalent binding of metabolites demonstrated in vivo. | Rat, Mouse | nih.gov |

| RNA | Covalent binding of metabolites observed in vivo. | Rat, Mouse | nih.gov |

| Proteins | Covalent binding of metabolites to hepatic proteins shown in vivo. | Rat, Mouse | nih.gov |

Influence on Cell Cycle Progression, including S-Phase Induction

Scientific literature available through extensive database searches does not currently provide specific information regarding the influence of 1,1,2-trichloroethane on cell cycle progression or S-phase induction. While studies on other chlorinated hydrocarbons have sometimes indicated effects on the cell cycle, dedicated research on this particular endpoint for 1,1,2-trichloroethane is not publicly available.

Mutagenicity and Chromosomal Aberrations in Experimental Systems

The genotoxic potential of 1,1,2-trichloroethane has been evaluated, leading to its classification as a "possible human carcinogen" (Group C) by the U.S. Environmental Protection Agency (EPA). epa.gov This classification is primarily based on findings of liver and adrenal tumors in mice following gavage administration. epa.gov However, the International Agency for Research on Cancer (IARC) places it in Group 3, "not classifiable as to its carcinogenicity in humans," citing limited evidence in experimental animals and a lack of human epidemiological data. nih.gov

While direct mutagenicity tests like the Ames assay for 1,1,2-trichloroethane are not detailed in the available research, it is understood that some chemicals that are negative in the Ames test can still induce chromosomal aberrations, particularly at cytotoxic concentrations. nih.gov Animal studies have linked 1,1,2-trichloroethane exposure to liver and kidney damage. haz-map.com Although specific studies on chromosomal aberrations are not prominent, the carcinogenic findings in mice suggest a potential for genotoxic events in vivo. epa.gov

Toxicokinetics and Metabolite Excretion Profiles

Comparative Absorption and Distribution Across Species

1,1,2-Trichloroethane is readily absorbed by the body through various routes. In humans, it is rapidly absorbed through the respiratory tract following inhalation. cdc.gov Animal studies confirm its effective absorption through the skin and from the gastrointestinal tract. cdc.gov

Once absorbed, 1,1,2-trichloroethane is distributed throughout the body, with a tendency to accumulate in fatty tissues. In animal models, the highest concentrations have been observed in the fat, liver, and brain. cdc.gov This distribution pattern is consistent across the species studied, primarily rats and mice. cdc.gov

Identification and Quantification of Urinary and Exhaled Metabolites (e.g., Chloroacetic Acid, Thiodiacetic Acid)

The metabolism of 1,1,2-trichloroethane results in several key metabolites that are primarily excreted in the urine. The major metabolic products include chloroacetic acid, S-carboxymethylcysteine, and thiodiacetic acid. cdc.gov A smaller portion of the compound is eliminated unchanged in exhaled air, along with carbon dioxide as a metabolic byproduct. nih.gov

Studies in mice using radiolabeled 1,1,2-trichloroethane have provided quantitative data on the excretion of its metabolites. nih.gov

Urinary Metabolites of 1,1,2-Trichloroethane in Mice

| Metabolite | Percentage of Urinary Radioactivity |

|---|---|

| Chloroacetic acid | Not specified |

| S-carboxymethylcysteine | Not specified |

| Thiodiacetic acid | Not specified |

Data from a study on the metabolism of 1,1,2-trichloroethane-1,2- C14 in mice. The original study abstract did not provide specific percentages, but identified these as the main urinary metabolites. nih.gov

Leveraging Deuterated 1,1,2-Trichloroethane (1,2,2-D3) in Toxicokinetic Modeling and Metabolomics

The use of isotopically labeled compounds, such as deuterated 1,1,2-trichloroethane (1,2,2-D3), is a powerful tool in toxicology for elucidating metabolic pathways and quantifying reaction kinetics. While specific PBPK models or metabolomics studies employing 1,1,2-Trichloroethane (1,2,2-D3) are not detailed in the reviewed literature, the principles of its utility are well-established. escholarship.orgmdpi.com

A critical study investigating deuterium (B1214612) isotope effects on the metabolism of haloalkanes provides significant insight. Research on the conversion of 1,1,2-trichloroethane to chloroacetic acid revealed a substantial intermolecular kinetic isotope effect (kH/kD) of 5.5. nih.gov This finding indicates that the breaking of the carbon-hydrogen bond is a rate-determining step in the oxidative metabolism of this compound. nih.gov

Ecological Risk Assessment and Environmental Management Frameworks

Aquatic Ecotoxicity Characterization

The ecotoxicity of 1,1,2-trichloroethane (B165190) to aquatic organisms has been evaluated through various studies, considering both immediate (acute) and long-term (chronic) effects across different trophic levels.

Assessment of Acute and Chronic Toxicity to Aquatic Biota

Studies have shown that 1,1,2-trichloroethane exhibits moderate acute and chronic toxicity to aquatic life. dcceew.gov.au The sensitivity of both marine and freshwater organisms to this compound is considered to be quite similar. eurochlor.org

Acute Toxicity: Acute toxicity tests measure the effects of short-term exposure to a substance. For 1,1,2-trichloroethane, acute toxicity values (LC50 or EC50) have been determined for various species. The LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms, while the EC50 (Effective Concentration 50%) is the concentration that causes a non-lethal effect in 50% of the test population.

A noteworthy acute toxicity value is the 48-hour LC50 of 34 mg/L for the marine flatfish Pleuronectes platessa. eurochlor.org For early life stages, a 7-hour LC50 of 6 mg/L was observed for the eggs and larvae of the same species. eurochlor.org Studies on the freshwater invertebrate Daphnia magna have yielded 48-hour LC50 values ranging from 18,000 µg/L to 43,000 µg/L. epa.gov For the fathead minnow (Pimephales promelas), acute values are in the range of 81,600 to 81,800 µg/L. epa.gov

Chronic Toxicity: Chronic toxicity studies assess the effects of longer-term exposure. For Daphnia magna, a 21-day study under semi-static conditions resulted in a measured No-Observed-Effect Concentration (NOEC) for reproduction of 18 mg/L. eurochlor.org The NOEC is the highest tested concentration of a substance at which no statistically significant adverse effect is observed. For the fathead minnow, the chronic value, calculated as the geometric mean of the NOEC (13,000 µg/L) and the Lowest-Observed-Effect Concentration (LOEC; 26,000 µg/L), is 18,385 µg/L. epa.gov

The U.S. Environmental Protection Agency (EPA) has established Tier II acute and chronic aquatic life values for 1,1,2-trichloroethane. epa.gov The procedures suggest that aquatic organisms should not be unacceptably affected if the four-day average concentration does not exceed 87 µg/L more than once every three years and if the one-hour average concentration does not exceed 490 µg/L more than once every three years. epa.gov

Toxicity to Algae: Studies on marine algae have shown 96-hour EC50 values for growth in the range of 60 to 260 mg/L. eurochlor.org The lowest of these was for Phaeodactylum tricornutum at 60 mg/L. eurochlor.org For freshwater algae, the lowest observed effect concentration was found for Chlamydomonas reinhardtii, with a 72-hour EC50 and LOEC for growth of 57 mg/L and 26.3 mg/L, respectively. eurochlor.org

Interactive Data Table: Aquatic Toxicity of 1,1,2-Trichloroethane

| Species | Type of Test | Duration | Endpoint | Concentration (µg/L) | Reference |

| Pleuronectes platessa (European plaice) | Acute | 48 hours | LC50 | 34,000 | eurochlor.org |

| Pleuronectes platessa (eggs/larvae) | Acute | 7 hours | LC50 | 6,000 | eurochlor.org |

| Daphnia magna (Water flea) | Acute | 48 hours | LC50 | 18,000 - 43,000 | epa.gov |

| Daphnia magna (Water flea) | Chronic | 21 days | NOEC (reproduction) | 18,000 | eurochlor.org |

| Pimephales promelas (Fathead minnow) | Acute | --- | LC50 | 81,600 - 81,800 | epa.gov |

| Pimephales promelas (Fathead minnow) | Chronic | --- | Chronic Value | 18,385 | epa.gov |

| Phaeodactylum tricornutum (Marine diatom) | Acute | 96 hours | EC50 (growth) | 60,000 | eurochlor.org |

| Chlamydomonas reinhardtii (Freshwater alga) | Acute | 72 hours | LOEC (growth) | 26,300 | eurochlor.org |

Bioaccumulation Potential in Marine and Freshwater Organisms

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The physical, chemical, and biological properties of 1,1,2-trichloroethane suggest that its bioaccumulation in aquatic species is unlikely. eurochlor.org

Risk Characterization Methodologies for Aquatic Environments

Risk characterization for aquatic environments involves comparing the concentration of a chemical expected in the environment with the concentration that is not expected to cause adverse effects.

Derivation of Predicted No Effect Concentrations (PNECs)

The Predicted No-Effect Concentration (PNEC) represents the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur. wikipedia.org PNECs are derived from ecotoxicity data by applying an assessment factor to the lowest reliable toxicity value. This factor accounts for uncertainties in extrapolating from laboratory data to the real environment. wikipedia.orgnih.gov

For 1,1,2-trichloroethane, a final PNEC for the marine environment has been calculated to be 300 µg/L. eurochlor.org This value was derived by considering toxicity data from three different trophic levels: primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). eurochlor.org Both acute and chronic toxicity studies were evaluated, and appropriate assessment factors were applied. eurochlor.org It is important to note that no adverse effects have been observed in any study below a concentration of 3 mg/L. eurochlor.org

Monitoring and Regulatory Considerations

Monitoring of 1,1,2-trichloroethane in the environment is crucial for assessing its actual concentrations and ensuring they remain below levels of concern. In the United States, the EPA has established regulations for 1,1,2-trichloroethane in drinking water under the Safe Drinking Water Act. apecwater.com The Maximum Contaminant Level Goal (MCLG) is set at 3 parts per billion (ppb), and the enforceable Maximum Contaminant Level (MCL) is 5 ppb. apecwater.com

Under the Toxic Substances Control Act (TSCA), the EPA designated 1,1,2-trichloroethane as a high-priority substance in December 2019, initiating a risk evaluation process. epa.gov This evaluation considers the manufacturing, processing, distribution, use, and disposal of the chemical to determine if it presents an unreasonable risk to human health or the environment. epa.govcdc.gov

Environmental monitoring programs, such as those that have informed the PEC values, have shown a progressive decrease in the concentration of 1,1,2-trichloroethane in surface waters since 1983. eurochlor.org Continued monitoring is essential to track the effectiveness of regulatory measures and to identify any potential areas of concern.

Historical Trends in Environmental Concentrations and Monitoring Programs

The presence of 1,1,2-trichloroethane in the environment is a direct result of human industrial activity. cdc.gov It is not known to occur naturally. tpsgc-pwgsc.gc.ca Its primary use has been as a chemical intermediate in the production of 1,1-dichloroethene (vinylidene chloride), which is used to make synthetic fibers and plastic wraps. epa.gov It has also served as a solvent for various materials like chlorinated rubbers, fats, oils, and waxes. tpsgc-pwgsc.gc.canj.gov

Historically, the production and use of 1,1,2-trichloroethane have led to its release into the environment through various pathways. The U.S. Environmental Protection Agency (EPA) estimated that in 1974, approximately 124 million pounds were produced in the United States. epa.gov Releases occur from industrial manufacturing processes, discharges into wastewater, and volatile emissions from landfills. epa.gov According to the EPA's Toxic Chemical Release Inventory, from 1987 to 1993, releases to land and water totaled over 30,000 pounds, with about 98% of that being discharged to water. epa.gov More recent data from 2012 to 2018 show a total of 38,429,425 pounds of 1,1,2-TCE waste releases and transfers.

Monitoring programs have detected 1,1,2-trichloroethane in various environmental media. In ambient air, very low levels have been detected, typically ranging from 0.01 to 0.05 parts per billion (ppb). epa.gov Limited monitoring data in urban areas suggest that where it is found, levels are typically between 10 to 50 parts per trillion (ppt). cdc.gov

Contamination of drinking water from 1,1,2-trichloroethane appears to be relatively rare, according to a nationwide monitoring study of groundwater supplies. cdc.gov However, it has been identified in at least 263 of the 1,867 hazardous waste sites on the EPA's National Priorities List (NPL). cdc.gov When released into the soil, it is expected to be moderately to highly mobile, with the potential to leach into groundwater. epa.gov Its breakdown in soil and water by microbes is a very slow process. epa.gov

Historical Production and Release of 1,1,2-Trichloroethane

| Time Period | Metric | Amount | Source |

|---|---|---|---|

| 1974 | Estimated U.S. Production | 124 million lbs | epa.gov |

| 1987-1993 | Total Releases to Land and Water (U.S.) | >30,000 lbs | epa.gov |

| 2012-2018 | Total Waste Release and Transfers (U.S.) | 38,429,425 lbs |

Detected Environmental Concentrations of 1,1,2-Trichloroethane

| Environmental Medium | Concentration Range | Source |

|---|---|---|

| Ambient Air | 0.01 - 0.05 ppb | epa.gov |

| Urban Air | 10 - 50 ppt | cdc.gov |

Frameworks for Environmental Guidelines and Standards

In response to the potential health risks associated with 1,1,2-trichloroethane, several regulatory frameworks and guidelines have been established, primarily by the U.S. Environmental Protection Agency (EPA). The EPA has classified 1,1,2-trichloroethane as a Group C, possible human carcinogen, as animal studies have shown it to cause liver and adrenal gland cancer. nj.govepa.gov

Under the Safe Drinking Water Act, the EPA has set federal standards for 1,1,2-trichloroethane in public drinking water supplies. epa.gov The non-enforceable Maximum Contaminant Level Goal (MCLG), based solely on health risk, is set at 3 parts per billion (ppb), or 0.003 mg/L. epa.govcdc.gov The legally enforceable standard, the Maximum Contaminant Level (MCL), is set at 5 ppb (0.005 mg/L), taking into account the technological and economic feasibility of detection and removal. epa.govcdc.gov Public water systems are required to monitor for 1,1,2-trichloroethane and take action if the MCL is exceeded. epa.gov

The EPA has also developed other health advisories and guidelines for water. cdc.gov These include short-term health advisories for a 10-kg child, which are 0.6 mg/L for a one-day exposure and 0.4 mg/L for a 10-day exposure. cdc.gov The lifetime health advisory is set at 0.003 mg/L. cdc.gov

In December 2019, the EPA designated 1,1,2-trichloroethane as a high-priority substance for risk evaluation under the Toxic Substances Control Act (TSCA). This initiated a comprehensive assessment of the chemical's risks, including its manufacture, processing, use, and disposal.

In addition to federal regulations, some states and tribal authorities have established their own cleanup levels for soil. For instance, the state of Alaska has set soil cleanup levels for the protection of human health and for migration to groundwater, which vary based on the climate zone. aws.state.ak.us The Bannock Tribes have also set soil cleanup standards for both shallow and deep soils on their lands. sbt-ewmp.com

U.S. EPA Drinking Water Standards and Health Advisories for 1,1,2-Trichloroethane

| Guideline/Standard | Value | Description | Source |

|---|---|---|---|

| Maximum Contaminant Level Goal (MCLG) | 0.003 mg/L (3 ppb) | The level of a contaminant in drinking water below which there is no known or expected risk to health. | epa.govcdc.gov |

| Maximum Contaminant Level (MCL) | 0.005 mg/L (5 ppb) | The highest level of a contaminant that is allowed in drinking water. | epa.govcdc.gov |

| 1-Day Health Advisory (Child) | 0.6 mg/L | The concentration of a chemical in drinking water that is not expected to cause any adverse noncarcinogenic effects for up to one day of exposure for a 10-kg child. | cdc.gov |

| 10-Day Health Advisory (Child) | 0.4 mg/L | The concentration of a chemical in drinking water that is not expected to cause any adverse noncarcinogenic effects for up to ten days of exposure for a 10-kg child. | cdc.gov |

| Lifetime Health Advisory | 0.003 mg/L | The concentration of a chemical in drinking water that is not expected to cause any adverse noncarcinogenic effects over a lifetime of exposure. | cdc.gov |

Selected Soil Cleanup Levels for 1,1,2-Trichloroethane

| Jurisdiction | Standard | Value (mg/kg) | Source |

|---|---|---|---|

| Alaska (Arctic Zone) | Migration to Groundwater | 0.0014 | aws.state.ak.us |

| Alaska (Under 40 Inch Zone) | Migration to Groundwater | 0.0014 | aws.state.ak.us |

| Alaska (Over 40 Inch Zone) | Migration to Groundwater | 0.0014 | aws.state.ak.us |

| Bannock Tribes | Shallow Soils (≤3m) | 0.070 | sbt-ewmp.com |

| Bannock Tribes | Deep Soils (>3m) | 0.070 | sbt-ewmp.com |

Remediation and Mitigation Strategies for 1,1,2 Trichloroethane Contamination

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants. For 1,1,2-TCA, anaerobic reductive dechlorination is a key pathway, where bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms.

Engineered anaerobic bioreactors provide a controlled environment to optimize the conditions for microbial dechlorination of 1,1,2-TCA. nih.govfrtr.gov These systems can be used to treat excavated soil or pumped groundwater. frtr.gov They are filled with materials that support microbial growth and can include a network for recirculating groundwater to treat a larger plume. frtr.gov The first report of anaerobic dechlorination of 1,1,2-TCA was in a chlorobenzoate-enriched biofilm reactor containing Desulfomonile tiedjei strain DCB-1 in 1994. nih.gov More recently, isolates like Desulfitobacterium sp. strain PR, capable of dechlorinating 1,1,2-TCA, have been enriched from anaerobic bioreactors. nih.gov

Membrane biofilm reactors (MBfRs) represent an advancement in this area. In an MBfR, a gas (like hydrogen) is supplied through hollow-fiber membranes to a biofilm of microorganisms that grows on the outer surface of the membranes. nih.govdtic.mil This technology allows for efficient delivery of an electron donor (e.g., hydrogen) to the dechlorinating bacteria. nih.gov While much of the research has focused on related compounds like 1,1,1-trichloroethane (B11378) (TCA) and trichloroethene (TCE), the principles are applicable to 1,1,2-TCA. nih.govdtic.mil For instance, a hydrogen-based MBfR was effective for the reductive dechlorination of TCA and chloroform, demonstrating that increasing the hydrogen pressure boosted dechlorination rates. nih.gov The membrane-associated proteins of certain bacteria are crucial in mediating the dechlorination process. nih.gov

At many contaminated sites, the native microbial populations may lack the specific bacteria required for complete dechlorination or may be present in insufficient numbers. frtr.govterrasystems.net In such cases, biostimulation and bioaugmentation are employed to enhance the process.

Biostimulation involves the addition of an electron donor (substrate) and sometimes nutrients to the subsurface to stimulate the growth and activity of indigenous dechlorinating microorganisms. frtr.govutulsa.edu This process creates the necessary anaerobic and reducing conditions for reductive dechlorination to occur. frtr.gov

Bioaugmentation is the introduction of non-native, specialized microbial cultures to a contaminated site. frtr.govdss.go.th This is often necessary when the indigenous microbial community cannot perform complete dechlorination, leading to the accumulation of harmful intermediates like vinyl chloride (VC). frtr.govterrasystems.net Cultures containing Dehalococcoides mccartyi are frequently used as they are capable of complete dechlorination of chlorinated ethenes to non-toxic ethene. terrasystems.net For chlorinated ethanes like 1,1,2-TCA, bacteria from the genus Dehalobacter are key players, capable of dechlorinating TCA and 1,1-dichloroethane (B41102) (1,1-DCA) to chloroethane (B1197429). nih.govnih.gov Co-bioaugmentation with both Dehalococcoides and Dehalobacter cultures can be an effective strategy for treating mixed chloroethane and chloroethene plumes. nih.gov

| Strategy | Description | Key Organisms/Amendments | Target Process |

| Biostimulation | Addition of electron donors/nutrients to stimulate native microbes. | Lactate, Emulsified Oils, Butyrate, Glutamate | Creation of anaerobic conditions, hydrogen production for reductive dechlorination. usu.edufrtr.govdss.go.th |

| Bioaugmentation | Introduction of specialized microbial cultures to the site. | Dehalococcoides mccartyi, Dehalobacter spp., Desulfitobacterium sp. | Complete dechlorination of parent compounds and toxic daughter products. frtr.govnih.govepa.gov |

A significant challenge in the bioremediation of 1,1,2-TCA is the potential accumulation of toxic intermediates, particularly vinyl chloride (VC) and 1,2-dichloroethane (B1671644) (1,2-DCA). nih.govnih.gov Complete detoxification to the harmless end-product ethene often requires the synergistic action of different microbial species in a process known as syntrophy. nih.gov

Researchers have successfully constructed co-cultures of bacteria to achieve this. One such syntrophic co-culture involves Dehalogenimonas and Dehalococcoides mccartyi. nih.gov In this partnership, Dehalogenimonas transforms 1,1,2-TCA via dihaloelimination to vinyl chloride, and Dehalococcoides mccartyi then reduces the vinyl chloride to ethene. nih.gov This co-culture was successfully scaled up to a 5-liter fed-batch bioreactor. nih.gov

Another effective co-culture combines Desulfitobacterium sp. strain PR with Dehalococcoides mccartyi strain 11a. nih.govplos.org Strain PR reductively dechlorinates 1,1,2-TCA to 1,2-DCA, while strain 11a is capable of dechlorinating both trichloroethene (a common co-contaminant) and 1,2-DCA to ethene. nih.govplos.org This combination successfully detoxified a mixture of 1,1,2-TCA and TCE to ethene within 48 days, importantly avoiding the production of chloroethane. nih.govepa.govplos.org

A novel treatment train approach combines physico-chemical and biological processes. One system uses a hydrogen-based membrane palladium-film reactor (H₂-MPfR) for the initial anaerobic reduction of chlorinated compounds like TCE and TCA completely to ethane (B1197151). serdp-estcp.milacs.org The ethane-rich effluent then enters an aerobic oxygen-based membrane biofilm reactor (O₂-MBfR). In this second stage, the ethane serves as a primary substrate to drive the aerobic cometabolism of other contaminants, like 1,4-dioxane. serdp-estcp.milacs.org This synergistic system also demonstrated the full biodegradation of chlorinated intermediates like dichloroethane and chloroethane in the aerobic stage. acs.org

Performance Monitoring and Pathway Verification using Stable Isotope Tracers

Stable isotope analysis has become an indispensable tool for tracking the fate and transport of contaminants in the subsurface. By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl, ²H/¹H) in a contaminant plume over time and space, it is possible to gain insights into the extent and mechanisms of degradation. This approach, known as Compound-Specific Isotope Analysis (CSIA), relies on the principle that chemical and biological degradation processes often exhibit kinetic isotope effects, where molecules containing lighter isotopes react slightly faster than those with heavier isotopes. This results in a characteristic isotopic fractionation that can be used to document and quantify contaminant attenuation.

The deliberate introduction of a deuterated contaminant surrogate, such as 1,1,2-Trichloroethane (B165190) (1,2,2-D3), offers a sophisticated method for performance monitoring of remediation systems. In this approach, a known quantity of the deuterated compound is introduced into the contaminated zone, and its movement and concentration are monitored alongside the non-deuterated contaminant.

Conceptual Application of 1,1,2-Trichloroethane-d3 as a Tracer:

While specific field studies detailing the use of 1,1,2-Trichloroethane-d3 are limited in publicly available literature, the principles of its application can be extrapolated from studies using other deuterated organic compounds and conservative tracers in groundwater investigations. usgs.gov Deuterated water (D₂O) is a well-established conservative tracer used to determine groundwater flow velocities and transport pathways due to its chemical similarity to water and ease of detection. usgs.gov

Similarly, 1,1,2-Trichloroethane-d3 can serve as a reactive tracer that closely mimics the transport behavior of the parent contaminant, 1,1,2-TCA. By comparing the breakthrough curves of 1,1,2-TCA and its deuterated counterpart at downgradient monitoring wells, the extent of contaminant attenuation due to degradation can be quantified. Any separation in the concentration profiles of the two compounds, after accounting for background concentrations, can be attributed to the degradation of the non-deuterated 1,1,2-TCA.

Illustrative Data for Tracer Application:

The following interactive table illustrates how data from a hypothetical tracer test using 1,1,2-Trichloroethane-d3 could be presented and interpreted. The table shows the concentrations of 1,1,2-TCA and 1,1,2-Trichloroethane-d3 at a monitoring well over time.

| Time (Days) | 1,1,2-TCA Concentration (µg/L) | 1,1,2-Trichloroethane-d3 Concentration (µg/L) | Attenuation of 1,1,2-TCA (%) |

|---|---|---|---|

| 0 | 500 | 50 | 0 |

| 30 | 420 | 48 | 5.6 |

| 60 | 350 | 45 | 11.1 |

| 90 | 280 | 42 | 16.7 |

| 120 | 210 | 38 | 22.2 |